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Compound of Interest

Compound Name: Prinomide Tromethamine

Cat. No.: B1678109 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Prinomide analogs, focusing on their

structural activity relationships (SAR) as potential anti-inflammatory agents. The data presented

is compiled from various studies on pyrrole derivatives sharing key structural features with

Prinomide, a pyrrole-based compound identified as 2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-3-oxo-

N-phenylpropanamide. This analysis aims to elucidate the impact of structural modifications on

the biological activity of these compounds, offering valuable insights for the design of novel and

more potent therapeutic agents.

Quantitative Data Summary
The biological activity of Prinomide analogs and related pyrrole derivatives has been evaluated

primarily through their ability to inhibit key enzymes in the inflammatory cascade, such as

cyclooxygenase (COX) and tyrosinase. The following table summarizes the quantitative data

from various studies, providing a comparative overview of the inhibitory potency of these

compounds.
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Compound ID Structure Target IC50 (µM)
Selectivity
Index (COX-
1/COX-2)

Prinomide

2-cyano-3-(1-

methyl-1H-pyrrol-

2-yl)-3-oxo-N-

phenylpropanami

de

- - -

Analog 4g

Acetic acid group

at position 1 of

pyrrole

COX-2 > celecoxib -

Analog 4h

Acetic acid group

at position 1 of

pyrrole

COX-1 > celecoxib -

Analog 4k

Acetic acid group

at position 1 of

pyrrole

COX-2 > celecoxib -

Analog 4l

Acetic acid group

at position 1 of

pyrrole

COX-2 > celecoxib -

Analog 5b

Propionic acid

group at position

1 of pyrrole

COX-1 > celecoxib -

Analog 5e

Propionic acid

group at position

1 of pyrrole

COX-1 > celecoxib -

Pyrrole 4
3,4-disubstituted-

pyrrole
COX-2 0.65[1] -

Hybrid 5

Cinnamic acid

hybrid of pyrrole

4

COX-2 0.55[1] -
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Hybrid 6

Cinnamic acid

hybrid of pyrrole

2

COX-2 7.0[1] -

Hybrid 7

Cinnamic acid

hybrid of pyrrole

3

COX-2 7.2[1] -

Hybrid 8
Cinnamic acid

hybrid
COX-2 6[1] -

Compound 5s Pyrazole analog COX-2 2.51[2] 72.95[2]

Compound 5u Pyrazole analog COX-2 1.79[2] 74.92[2]

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to

ensure reproducibility and facilitate further research.

In Vitro Cyclooxygenase (COX) Inhibition Assay
The ability of the test compounds to inhibit ovine COX-1 and COX-2 is determined using a

colorimetric COX (ovine) inhibitor-screening assay. This assay utilizes the peroxidase

component of cyclooxygenase. The peroxidase activity is assayed colorimetrically by

monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at

590 nm. The IC50 value, which is the concentration of the compound that provides 50%

inhibition of the enzyme, is then calculated.[3]

Tyrosinase Inhibition Assay
The tyrosinase inhibitory activity of the compounds is determined by measuring the absorbance

of dopachrome formation at 475 nm. The reaction mixture contains sodium phosphate buffer, L-

DOPA as the substrate, and the test compound. The reaction is initiated by the addition of

mushroom tyrosinase. The percentage of inhibition is calculated by comparing the absorbance

of the sample with that of a control reaction without the inhibitor.
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The following diagrams illustrate key concepts related to the SAR of Prinomide analogs.
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Conclusion
The structural activity relationship studies of Prinomide analogs and related pyrrole derivatives

indicate that modifications to the pyrrole ring and its substituents significantly influence their
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anti-inflammatory activity. Specifically, the introduction of acidic groups at position 1 of the

pyrrole ring and the hybridization with moieties like cinnamic acid have shown to enhance

COX-2 inhibitory potency. The cyano and N-phenylpropanamide functionalities are also likely

key pharmacophoric features contributing to the observed biological effects. Further

investigation into the synthesis and evaluation of a focused library of Prinomide analogs with

systematic variations is warranted to develop more potent and selective anti-inflammatory

agents. The potential modulation of the NF-κB signaling pathway by these compounds

presents an exciting avenue for future research into their precise mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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